2-Ethylhexyl pivalate
Overview
Description
Mechanism of Action
Target of Action
2-Ethylhexyl pivalate is a chemical compound with the molecular formula C13H26O2 . .
Mode of Action
It is known that the compound is stable under normal conditions, but it can be hydrolyzed under strong acid or strong alkali conditions .
Biochemical Pathways
Related compounds such as phthalates have been shown to be metabolized by various microorganisms . For instance, Fusarium culmorum has been reported to degrade di(2-ethylhexyl) phthalate (DEHP), a plasticizer, through a process that involves esterase production .
Pharmacokinetics
The compound is known to be insoluble in water but soluble in organic solvents such as ethyl ether .
Result of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action of this compound. For instance, the compound is stable under normal conditions, but it can be hydrolyzed under strong acid or strong alkali conditions . Furthermore, the compound is biodegradable, suggesting that it can be broken down by microorganisms in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl pivalate is typically synthesized through an esterification reaction between 2-ethylhexanol and pivalic acid (2,2-dimethylpropanoic acid). The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction . The general reaction scheme is as follows:
2-Ethylhexanol+Pivalic acid→2-Ethylhexyl pivalate+Water
Industrial Production Methods: In industrial settings, the esterification process is often conducted in a continuous flow reactor to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl pivalate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylhexanol and pivalic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol. This reaction is typically catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acidic or basic catalysts, such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-Ethylhexanol and pivalic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Scientific Research Applications
2-Ethylhexyl pivalate has several applications in scientific research and industry:
Comparison with Similar Compounds
2-Ethylhexyl acetate: Another ester of 2-ethylhexanol, used as a solvent and plasticizer.
2-Ethylhexyl palmitate: An ester of 2-ethylhexanol and palmitic acid, used in cosmetics and personal care products.
2-Ethylhexyl stearate: An ester of 2-ethylhexanol and stearic acid, used as an emollient in skincare products.
Uniqueness: 2-Ethylhexyl pivalate is unique due to its combination of low volatility, good solubility in organic solvents, and effectiveness as a plasticizer. Its specific ester structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
2-ethylhexyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-6-8-9-11(7-2)10-15-12(14)13(3,4)5/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGIWFWLKMKNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936882 | |
Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16387-18-1 | |
Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16387-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M55ILZ78FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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